molecular formula C24H18BrCl2N5OS B11665365 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide

Cat. No.: B11665365
M. Wt: 575.3 g/mol
InChI Key: MDOLVVKXYKWUOJ-RWPZCVJISA-N
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Description

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. This intermediate is then subjected to S-alkylation with 2-bromo-1-phenylethanone in an alkaline medium, followed by the reduction of the corresponding ketone to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted triazole compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in the death of microbial or cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide apart is its unique combination of substituents, which confer specific chemical and biological properties. The presence of both bromine and dichlorophenyl groups enhances its reactivity and potential efficacy in various applications.

Properties

Molecular Formula

C24H18BrCl2N5OS

Molecular Weight

575.3 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C24H18BrCl2N5OS/c1-15(17-9-12-20(26)21(27)13-17)28-29-22(33)14-34-24-31-30-23(16-7-10-18(25)11-8-16)32(24)19-5-3-2-4-6-19/h2-13H,14H2,1H3,(H,29,33)/b28-15+

InChI Key

MDOLVVKXYKWUOJ-RWPZCVJISA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br)/C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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